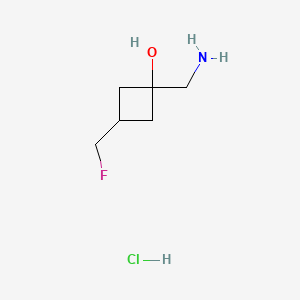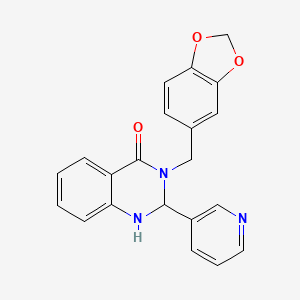
1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride, also known as ABP-700, is a novel and potent selective α7 nicotinic acetylcholine receptor (nAChR) agonist. It has been found to have potential therapeutic applications in several neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.
作用機序
1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride is a selective α7 nAChR agonist, which means it binds to and activates the α7 subtype of nAChRs in the brain. Activation of α7 nAChRs has been found to improve cognitive function and reduce inflammation in the brain (Gotti et al., 2010). 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride has also been found to enhance the release of several neurotransmitters, including acetylcholine, dopamine, and serotonin (Papke et al., 2014).
Biochemical and Physiological Effects
1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride has been found to have several biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation in the brain, and enhance the release of several neurotransmitters. It has also been found to have anxiolytic and antidepressant-like effects (Koukouli et al., 2017). However, further research is needed to fully understand the biochemical and physiological effects of 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride.
実験室実験の利点と制限
One advantage of 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride is its selectivity for the α7 subtype of nAChRs, which reduces the risk of off-target effects. However, 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride is a relatively new compound, and its safety and toxicity profile have not been fully characterized. Additionally, 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride is not commercially available, which makes it difficult for researchers to obtain and use in their experiments.
将来の方向性
There are several future directions for the research and development of 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride. One direction is to further investigate its potential therapeutic applications in neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Another direction is to explore its safety and toxicity profile in animal models and human clinical trials. Additionally, researchers could investigate the potential of 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride as a tool compound for studying the function of α7 nAChRs in the brain.
Conclusion
In conclusion, 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride is a novel and potent selective α7 nAChR agonist with potential therapeutic applications in several neurological and psychiatric disorders. Its mechanism of action involves the activation of α7 nAChRs and the enhancement of neurotransmitter release. While 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride has several advantages, including its selectivity for α7 nAChRs, its safety and toxicity profile have not been fully characterized. Further research is needed to fully understand the potential of 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride as a therapeutic agent and as a tool compound for studying the function of α7 nAChRs in the brain.
合成法
The synthesis of 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride involves several steps, including the preparation of 1-(aminomethyl)cyclobutan-1-ol, the protection of the hydroxyl group, and the introduction of the fluoromethyl group. The final step involves the conversion of the protected intermediate to 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride hydrochloride. The synthesis has been described in detail in a research article published in the Journal of Medicinal Chemistry (Papke et al., 2014).
科学的研究の応用
1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. It has been found to improve cognitive function in animal models of Alzheimer's disease (Kroker et al., 2019) and schizophrenia (Terry et al., 2015). It has also been shown to have antidepressant-like effects in animal models of depression (Koukouli et al., 2017).
特性
IUPAC Name |
1-(aminomethyl)-3-(fluoromethyl)cyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO.ClH/c7-3-5-1-6(9,2-5)4-8;/h5,9H,1-4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBLEHDAUWVXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CN)O)CF.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2751611-59-1 |
Source


|
| Record name | 1-(aminomethyl)-3-(fluoromethyl)cyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-[(1-Propyltetrazol-5-yl)methyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7453774.png)
![1-(2,3-Dihydroindol-1-yl)-2-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7453784.png)
![N-(4-methoxyphenyl)-2-[[2-[[4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide](/img/structure/B7453786.png)
![N-[1-(furan-2-yl)ethyl]-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7453796.png)
![1-[2-[[5-(4-Tert-butylphenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperidine-4-carboxamide](/img/structure/B7453805.png)
![3'-[(5-Methyl-1,2-oxazol-3-yl)methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7453807.png)
![2,6-Dimethyl-4-[[5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3,4-oxadiazol-2-yl]methyl]morpholine](/img/structure/B7453813.png)


![N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-3-(1-phenylpyrazol-4-yl)propanamide](/img/structure/B7453845.png)
![N-(3,4-dimethylphenyl)-2-[(4-ethoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B7453853.png)
![1-[4-(4-Fluorophenyl)sulfonyl-1,4-diazepan-1-yl]-3-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-one](/img/structure/B7453859.png)

